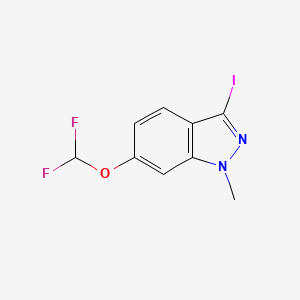
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the difluoromethoxy and iodine substituents in this compound imparts unique chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to modify the oxidation state of the substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, cyano, or organometallic derivatives, while oxidation and reduction reactions can introduce hydroxyl, carbonyl, or alkyl groups.
Scientific Research Applications
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound can be used in the development of novel materials with unique properties.
Pharmaceutical Research: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions. The iodine substituent can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoromethoxy)-3-chloro-1-methyl-1H-indazole
- 6-(Difluoromethoxy)-3-bromo-1-methyl-1H-indazole
- 6-(Difluoromethoxy)-3-fluoro-1-methyl-1H-indazole
Uniqueness
6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is unique due to the presence of the iodine substituent, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with target molecules, enhancing the compound’s potency and selectivity in various applications.
Properties
Molecular Formula |
C9H7F2IN2O |
|---|---|
Molecular Weight |
324.07 g/mol |
IUPAC Name |
6-(difluoromethoxy)-3-iodo-1-methylindazole |
InChI |
InChI=1S/C9H7F2IN2O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3 |
InChI Key |
FWCZGCNJPVWQOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


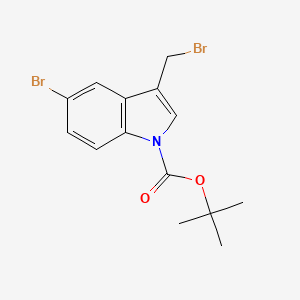
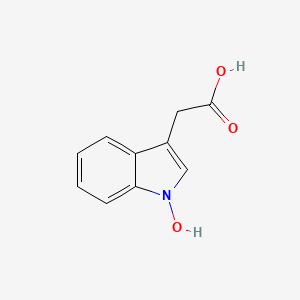

![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)

![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
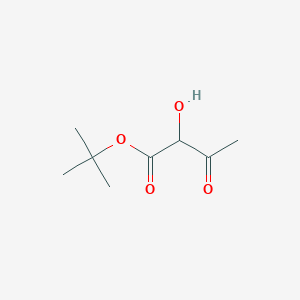
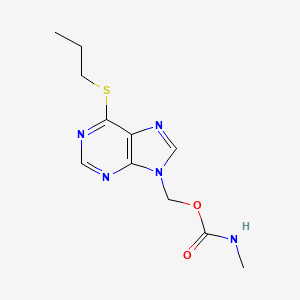
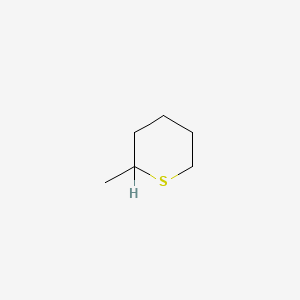
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
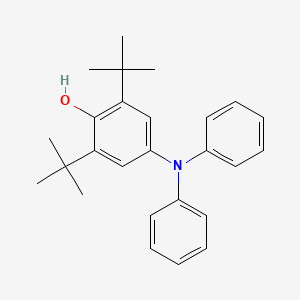


![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
